
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is an organic compound that features a furan ring attached to a phenyl group via a vinyl linkage, with an ethanone group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the vinyl and ethanone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler analog with only a furan ring and an ethanone group.
1-(2-Furanyl)ethanone: Another analog with a different substitution pattern on the furan ring.
2-Acetylfuran: A compound with similar structural features but different reactivity and applications.
Uniqueness
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is unique due to its combination of a furan ring, a vinyl linkage, and a phenyl group with an ethanone substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-7-4-12(5-8-13)6-9-14-3-2-10-16-14/h2-10H,1H3/b9-6+ |
Clé InChI |
GIOVFEHAVBHDRM-RMKNXTFCSA-N |
SMILES isomérique |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




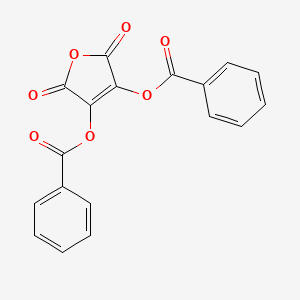
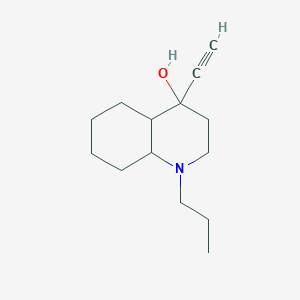

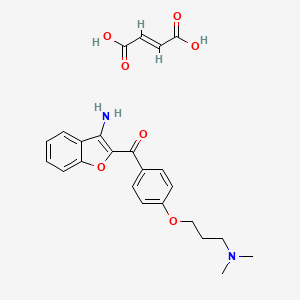
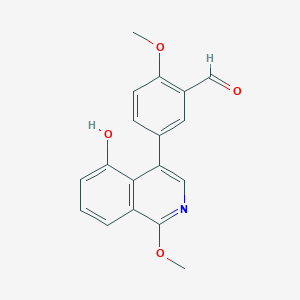
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)



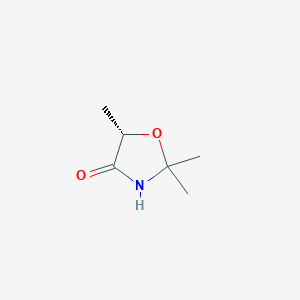
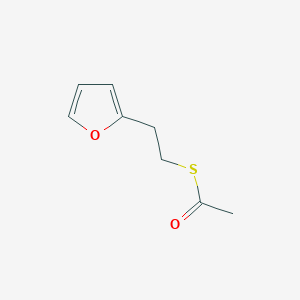
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
